

Total Synthesis of (+)-Galbacin: Application Notes and Protocols for Researchers

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Compound of Interest

Compound Name: (+)-Galbacin

Cat. No.: B1201550

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For researchers, scientists, and drug development professionals, this document provides a detailed overview of the total synthesis of **(+)-Galbacin**, a bioactive furofuran lignan. The following sections present quantitative data from key synthetic steps, detailed experimental protocols, and visualizations of the synthetic strategy. This information is intended to serve as a practical guide for the replication and further investigation of this synthetic route.

Synthetic Strategy Overview

The total synthesis of **(+)-Galbacin** is achieved through a convergent strategy. The core of the synthesis involves the construction of the furofuran ring system with precise stereochemical control. Key transformations include an asymmetric aldol reaction to establish the initial stereocenters, followed by a diastereoselective cyclization to form the bicyclic core. The final steps involve the introduction of the aryl groups.

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